

O-7460: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-7460

Cat. No.: B571607

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-7460 is a potent and selective inhibitor of diacylglycerol lipase α (DAGL α), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **O-7460**. It is intended to serve as a resource for researchers in the fields of cannabinoid signaling, drug discovery, and pharmacology. This document details the mechanism of action of **O-7460**, its in vitro and in vivo activities, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

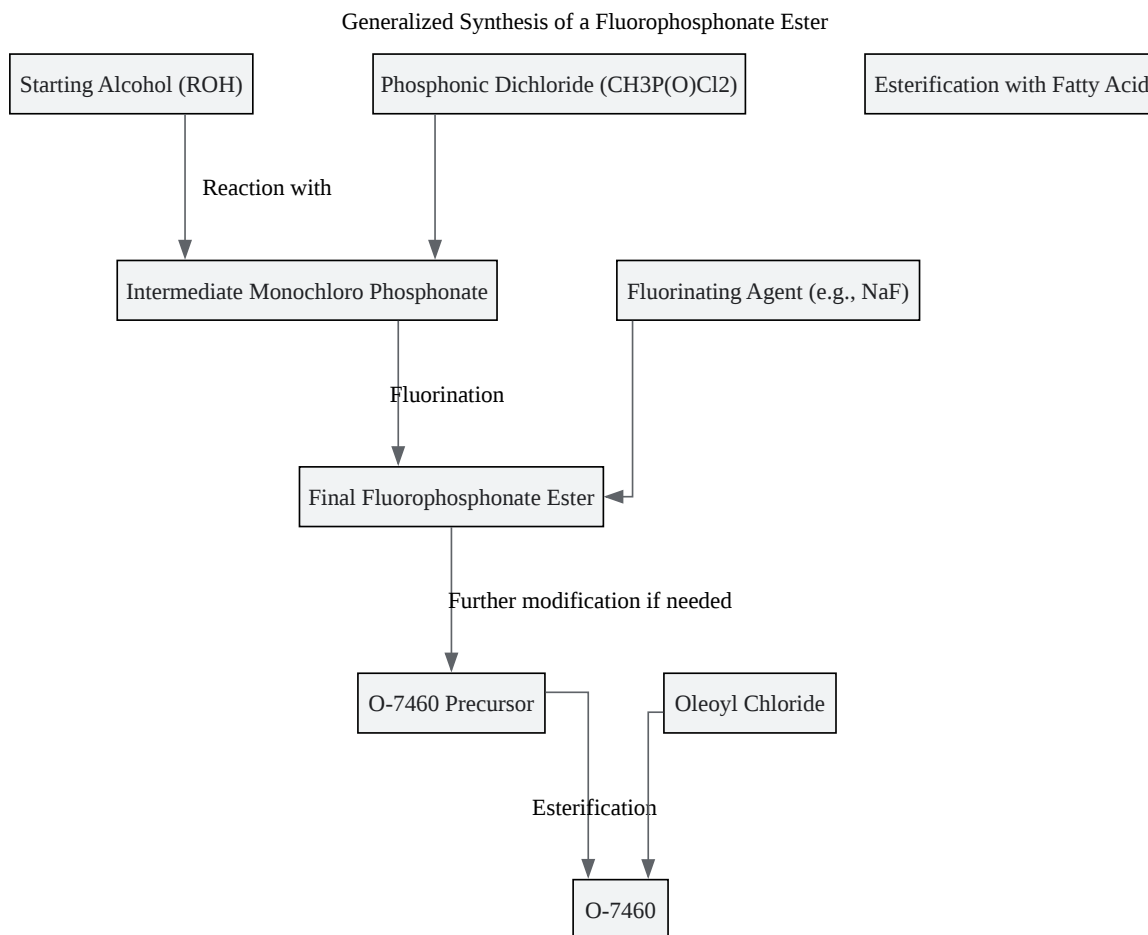
Discovery and Rationale

O-7460 was developed as part of a research effort to create potent and selective inhibitors of 2-AG biosynthesis. The endocannabinoid system, primarily mediated by 2-AG and anandamide, is a crucial neuromodulatory system involved in a wide range of physiological processes. 2-AG is the most abundant endocannabinoid in the brain and its production is predominantly catalyzed by DAGL α . By selectively inhibiting DAGL α , **O-7460** provides a valuable pharmacological tool to investigate the physiological and pathological roles of 2-AG. The development of such inhibitors was driven by the therapeutic potential of modulating endocannabinoid tone in various disorders, including obesity and neuroinflammation.

Synthesis of O-7460

While the seminal publication by Bisogno et al. (2012) describes the synthesis and characterization of **O-7460**, the detailed, step-by-step experimental protocol for its synthesis is not available in the main body of the publication and the supplementary information could not be retrieved through the available search tools. However, based on the chemical structure of **O-7460**, a 2-[(fluoromethylphosphinyl)oxy]-1-[(1-methylethoxy)methyl]ethyl ester of 9Z-octadecenoic acid, and general knowledge of organophosphorus chemistry, a plausible synthetic route can be outlined. The synthesis of fluorophosphonates often involves the reaction of a corresponding phosphonic dichloride with an alcohol in the presence of a base, followed by fluorination.

A generalized synthetic workflow for a fluorophosphonate compound is depicted below.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a fluorophosphonate ester.

Biological Activity and Mechanism of Action

O-7460 is a selective inhibitor of DAGL α . Its mechanism of action is presumed to involve the covalent modification of the active site serine residue of the enzyme, a characteristic of organophosphorus inhibitors.

In Vitro Activity

The inhibitory activity of **O-7460** against human DAGL α was determined using a radiometric assay with 1-[14C]oleoyl-2-arachidonoylglycerol as a substrate. **O-7460** exhibits potent inhibition of DAGL α with a reported IC₅₀ of 690 nM.^[1]

Table 1: In Vitro Inhibitory Activity of **O-7460**

Target Enzyme	IC ₅₀ (nM)	Selectivity
Human DAGL α	690 ^[1]	-
Human Monoacylglycerol Lipase (MAGL)	> 10,000 ^[1]	>14.5-fold vs. DAGL α
Rat Brain Fatty Acid Amide Hydrolase (FAAH)	> 10,000 ^[1]	>14.5-fold vs. DAGL α

Receptor Binding Profile

To ensure that the observed biological effects of **O-7460** are due to the inhibition of DAGL α and not off-target interactions with cannabinoid receptors, its binding affinity for CB1 and CB2 receptors was evaluated.

Table 2: Cannabinoid Receptor Binding Affinity of **O-7460**

Receptor	K _i (μM)
Human CB1	> 10 ^[1]
Human CB2	> 10 ^[1]

These data demonstrate that **O-7460** does not significantly bind to CB1 or CB2 receptors at concentrations where it effectively inhibits DAGL α .

Cellular Activity

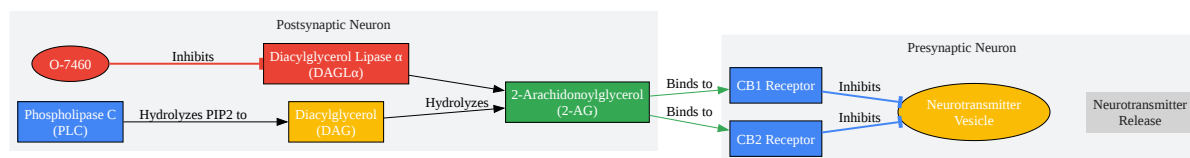
The ability of **O-7460** to inhibit 2-AG production in a cellular context was assessed in ionomycin-stimulated mouse neuroblastoma N18TG2 cells. Treatment with **O-7460** at a concentration of 10 μ M resulted in a significant reduction of 2-AG levels.

In Vivo Activity

The in vivo efficacy of **O-7460** was evaluated in a mouse model of diet-induced obesity. Intraperitoneal administration of **O-7460** at doses ranging from 0 to 12 mg/kg dose-dependently inhibited the intake of a high-fat diet over a 14-hour period. This reduction in food intake was accompanied by a slight but statistically significant decrease in body weight.[1]

Signaling Pathway

O-7460 exerts its effects by modulating the endocannabinoid signaling pathway. Specifically, it targets DAGL α , the enzyme responsible for the on-demand synthesis of 2-AG in the postsynaptic neuron.



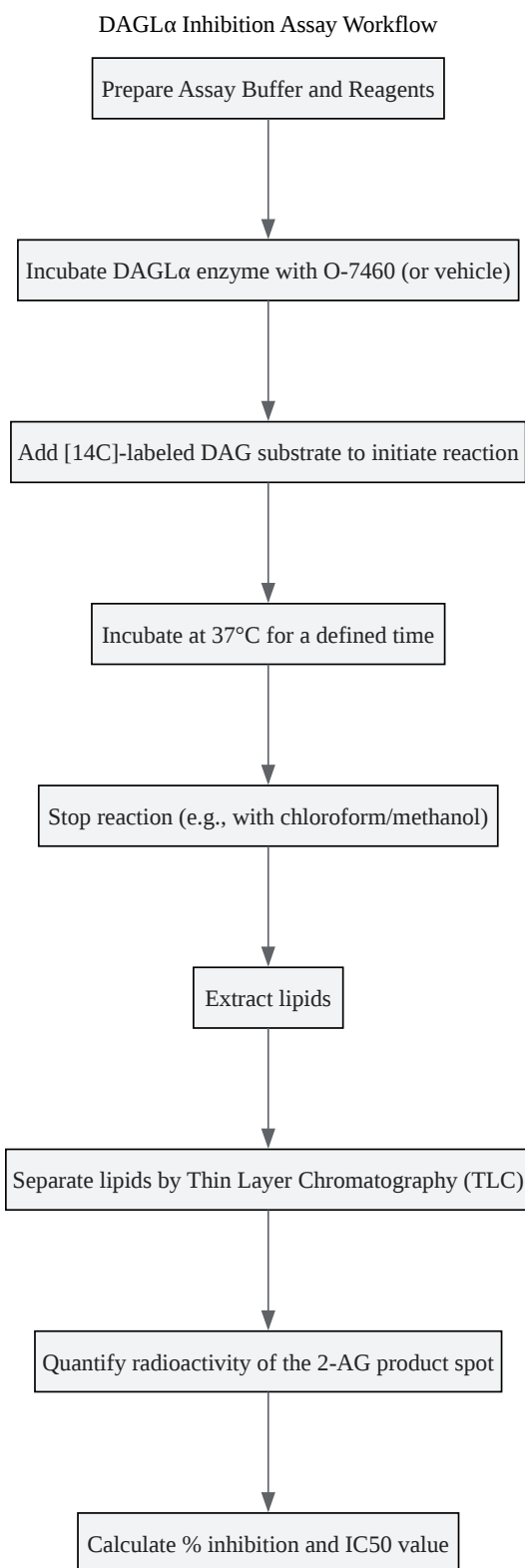
[Click to download full resolution via product page](#)

Caption: **O-7460** inhibits DAGL α , blocking 2-AG synthesis.

Experimental Protocols

DAGL α Inhibition Assay (Radiometric)

This protocol describes a general method for determining the inhibitory activity of compounds against DAGL α using a radiolabeled substrate.



[Click to download full resolution via product page](#)

Caption: Workflow for a radiometric DAGL α inhibition assay.

Detailed Methodology:

- **Enzyme Preparation:** Membranes from cells overexpressing human DAGL α are prepared and protein concentration is determined.
- **Assay Buffer:** A suitable buffer (e.g., Tris-HCl, pH 7.0) is prepared.
- **Inhibition:** The enzyme preparation is pre-incubated with varying concentrations of **O-7460** (or vehicle control) for a specified time at a controlled temperature.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the radiolabeled substrate, 1-[14C]oleoyl-2-arachidonoylglycerol.
- **Incubation:** The reaction mixture is incubated for a defined period (e.g., 20 minutes) at 37°C.
- **Reaction Termination and Lipid Extraction:** The reaction is stopped by the addition of a chloroform/methanol mixture. Lipids are then extracted.
- **Lipid Separation:** The extracted lipids are separated by thin-layer chromatography (TLC).
- **Quantification:** The amount of radiolabeled 2-arachidonoylglycerol produced is quantified using a phosphorimager or by scraping the corresponding silica band and performing scintillation counting.
- **Data Analysis:** The percentage of inhibition at each concentration of **O-7460** is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo High-Fat Diet Intake Study

This protocol outlines a general procedure for assessing the effect of **O-7460** on food intake in mice.

Detailed Methodology:

- **Animal Acclimation:** Male mice are individually housed and acclimated to the experimental conditions and a high-fat diet.

- **Drug Administration:** **O-7460** is dissolved in a suitable vehicle and administered to the mice via intraperitoneal (i.p.) injection at various doses (e.g., 0, 3, 6, 12 mg/kg). A control group receives the vehicle only.
- **Food Intake Measurement:** Immediately after injection, pre-weighed amounts of the high-fat diet are provided to the mice. Food intake is measured at regular intervals over a specified period (e.g., 14 hours).
- **Body Weight Measurement:** The body weight of each mouse is recorded before and after the food intake measurement period.
- **Data Analysis:** The cumulative food intake and the change in body weight are calculated for each treatment group. Statistical analysis is performed to determine the significance of the effects of **O-7460** compared to the vehicle control.

Conclusion

O-7460 is a valuable research tool for elucidating the role of the endocannabinoid 2-AG in health and disease. Its potency and selectivity for DAGL α make it a superior probe compared to less specific lipase inhibitors. The in vitro and in vivo data demonstrate its ability to effectively reduce 2-AG levels and modulate associated physiological processes, such as food intake. Further research utilizing **O-7460** may uncover novel therapeutic applications for DAGL α inhibitors in a range of disorders. This technical guide provides a foundational understanding of **O-7460** for researchers seeking to employ this compound in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Two-step activity-based protein profiling of diacylglycerol lipase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [O-7460: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b571607#o-7460-discovery-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com